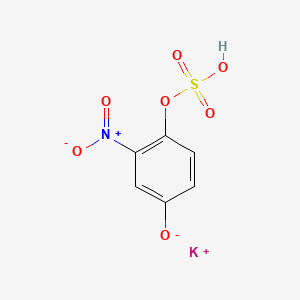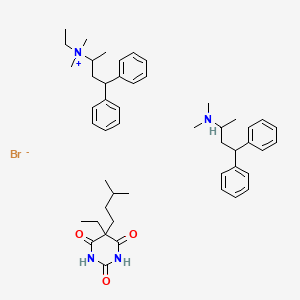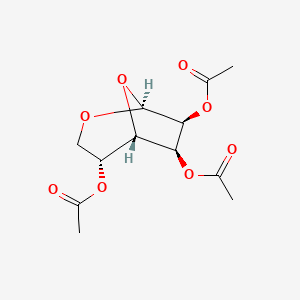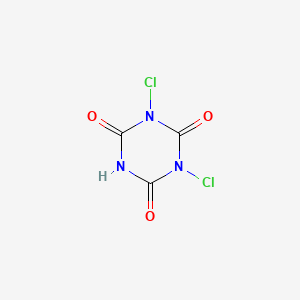
3-(4-Fluorobenzoyl)propionic acid
Vue d'ensemble
Description
3-(4-Fluorobenzoyl)propionic acid, with the chemical formula C10H9FO3, is a white solid compound that is sparingly soluble in water . It is a metabolite of haloperidol, a dopamine D2 receptor blocker . The compound consists of a benzene ring attached to a propionic acid group, with a fluorine atom substituted on the benzene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(4-Fluorobenzoyl)propionic acid involves the reaction of succinic anhydride with fluorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out at low temperatures, typically around -5°C, and then allowed to warm to room temperature over several hours . The mixture is then poured into an aqueous solution of hydrochloric acid, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through crystallization or recrystallization techniques .
Types of Reactions:
Common Reagents and Conditions:
Reduction: tert-Butylamine borane and aluminum chloride are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Reduction: 4-(4-Fluorophenyl)-1-butanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Fluorobenzoyl)propionic acid has several applications in scientific research:
Mécanisme D'action
As a metabolite of haloperidol, 3-(4-Fluorobenzoyl)propionic acid is involved in the metabolic pathway of this antipsychotic drug. Haloperidol is metabolized by cytochrome P450 enzymes, particularly CYP3A, to form this compound . This metabolite does not have significant pharmacological activity on its own but is crucial for understanding the overall metabolism and clearance of haloperidol from the body .
Comparaison Avec Des Composés Similaires
- 4-Fluorophenylacetic acid
- 4-Fluorophenylacetonitrile
- 4-Fluorophenylbutyric acid
Comparison: 3-(4-Fluorobenzoyl)propionic acid is unique due to its specific structure and role as a haloperidol metabolite. While other similar compounds like 4-Fluorophenylacetic acid and 4-Fluorophenylacetonitrile share the fluorobenzene moiety, they differ in their functional groups and overall chemical behavior . The presence of the propionic acid group in this compound distinguishes it from these similar compounds and defines its specific applications and reactivity .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWHIAAQYQKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190084 | |
| Record name | beta-(4-Fluorobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366-77-8 | |
| Record name | 3-(4-Fluorobenzoyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-(4-Fluorobenzoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 366-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-(4-Fluorobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorobenzoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-FLUOROBENZOYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z6N6JC9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does FBPA exert its biological effects? What are its downstream targets?
A1: While FBPA does not bind to dopamine D2 receptors like haloperidol, research suggests it can directly interact with and inhibit mitogen-activated protein kinase kinase (MEK) 1/2. [] This interaction blocks dopamine-induced extracellular signal-regulated kinase 1/2 phosphorylation, ultimately suppressing locomotor activity and inducing catalepsy in mice. [] Further research is needed to fully elucidate the downstream effects of this interaction and explore other potential targets.
Q2: What analytical methods are used to study FBPA?
A2: High-performance liquid chromatography (HPLC) coupled with dual ultraviolet detection is a sensitive and reproducible method for the simultaneous determination of FBPA alongside haloperidol and other metabolites. [] This technique allows for the quantification of FBPA in various biological matrices, enabling researchers to investigate its pharmacokinetic properties and binding affinities to different proteins. []
Q3: How does the structure of FBPA relate to its activity?
A3: While FBPA shares structural similarities with haloperidol, it lacks the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety present in the parent drug. [] This structural difference is crucial as it eliminates FBPA's ability to bind to dopamine D2 receptors, highlighting the importance of this specific moiety for haloperidol's mechanism of action. [] Comparing the effects of FBPA and CPHP, another haloperidol metabolite, further underscores the importance of the fluorobenzoyl propionic acid structure in FBPA's observed biological activity. []
Q4: What are the implications of FBPA being a metabolite of haloperidol?
A4: The discovery of FBPA's biological activity challenges the traditional view of it being an inactive byproduct of haloperidol metabolism. [] It raises questions about the potential contribution of FBPA to both the therapeutic and adverse effects of haloperidol treatment. Further research is necessary to determine the clinical relevance of FBPA's activity and whether it might contribute to interindividual variability in response to haloperidol. Understanding the distinct pharmacological profile of FBPA may pave the way for the development of novel therapeutic agents with improved efficacy and fewer side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
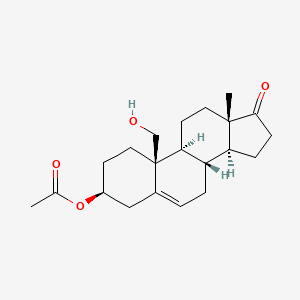




![2-Methyl-1,3,4,14b-tetrahydro-2h-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine](/img/structure/B1222204.png)
